N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide
Description
N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide (CAS: 1602597-27-2, Molecular Formula: C₁₂H₂₂N₂O, Molecular Weight: 210.32 g/mol) is a cyclopropane-containing carboxamide derivative characterized by a cyclopentylaminoethyl side chain . The cyclopropane ring confers conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding specificity and metabolic stability. The ethyl linker connects the cyclopropanecarboxamide moiety to a cyclopentylamine group, which may influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-5-6-9)13-8-7-12-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
UIXCANSKXOHBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopentylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Lipophilicity and Solubility: The cyclopentylaminoethyl group in the target compound balances lipophilicity, likely favoring blood-brain barrier penetration compared to polar derivatives like the methoxyphenyl analog (LogD ~12.43) . The imidazole-sulfonyl derivative exhibits enhanced solubility due to its sulfonyl group, making it more suitable for intravenous formulations .
The hydroxyiminoethyl group in the methoxyphenyl derivative may act as a metal chelator, useful in catalytic or therapeutic contexts .
Pharmacological Potential: The indole-containing analog (CAS: 156997-88-5) leverages aromaticity for receptor binding, a trait absent in the aliphatic cyclopentylamino group of the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves straightforward alkylation of cyclopropanecarboxamide with a cyclopentylaminoethyl halide, whereas indole derivatives require more complex heterocyclic synthesis steps .
Biological Activity
N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. Its structure includes a cyclopropane ring and an amide functional group, which are critical for its interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| Functional Groups | Amide, Cyclopropane |
The unique combination of these features enhances its potential as a pharmacological agent, particularly in modulating neurotransmitter systems and other signaling pathways.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it may influence various pathways associated with neurological disorders and metabolic syndromes.
The compound's mechanism of action involves:
- Binding Affinity : Interacting with specific proteins or receptors, leading to modulation of their activity.
- Enzyme Inhibition : Potentially inhibiting matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components.
- Neurotransmitter Modulation : Affecting neurotransmitter systems that could provide therapeutic benefits in treating conditions such as depression or anxiety.
Case Studies
- Enzyme Interaction Studies : Binding affinity assays have demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases .
- Cellular Assays : Cellular assays have shown that this compound can alter cell signaling pathways, which may contribute to its therapeutic effects in neurological conditions .
- Pharmacological Applications : The compound has been investigated for its role in drug development targeting neurological disorders, indicating promising results in preclinical studies .
Comparative Analysis with Similar Compounds
Research has also highlighted several compounds with structural similarities to this compound. These comparisons help elucidate the unique properties of this compound:
| Compound Name | Similarity Type | Biological Activity Focus |
|---|---|---|
| N-[2-(Cycloheptylamino)ethyl]carboxamide | Structural similarity | Neurological disorders |
| N-[2-(Cyclobutylamino)ethyl]carboxamide | Functional group variation | Enzyme inhibition |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopentylamino)ethylamine. This process is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), which promote the formation of the amide bond under controlled conditions.
Synthesis Steps
- Reactants Preparation : Prepare cyclopropanecarboxylic acid and 2-(cyclopentylamino)ethylamine.
- Coupling Reaction : Combine reactants using DCC as a coupling agent.
- Purification : Purify the product through recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
